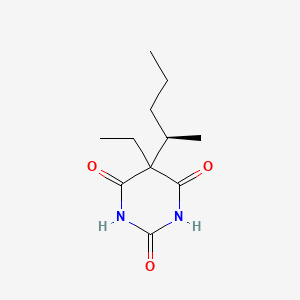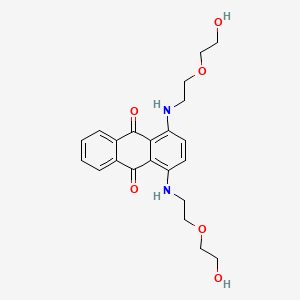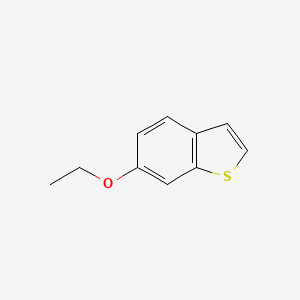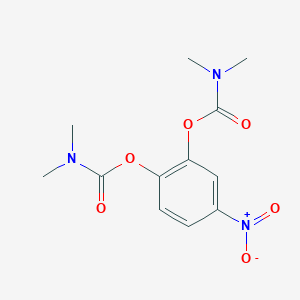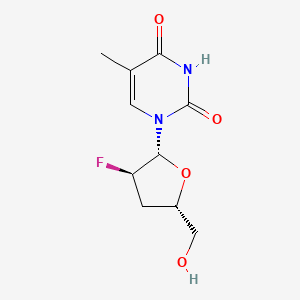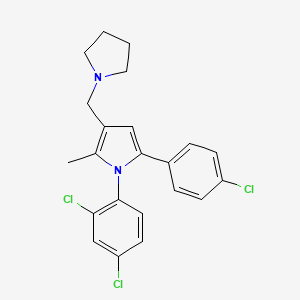
1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its substitution pattern, which includes chlorophenyl and dichlorophenyl groups, a methyl group, and a pyrrolidinylmethyl group. These substitutions confer unique chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation and Pyrrolidinylmethyl Addition: These steps often involve alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions: 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can remove halogen substituents or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products: The products depend on the specific reactions but can include various substituted pyrroles, pyrrole N-oxides, and reduced derivatives.
科学的研究の応用
1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structure. The chlorophenyl and dichlorophenyl groups can enhance binding affinity to certain proteins, while the pyrrolidinylmethyl group may influence solubility and membrane permeability.
類似化合物との比較
1H-Pyrrole, 2,5-dimethyl-: Lacks the chlorophenyl and dichlorophenyl groups, making it less complex.
1H-Pyrrole, 3,4-dichlorophenyl-: Similar but with different substitution patterns.
1H-Pyrrole, 1-(4-chlorophenyl)-: Shares the chlorophenyl group but lacks other substituents.
Uniqueness: 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The combination of chlorophenyl and dichlorophenyl groups, along with the pyrrolidinylmethyl group, makes it a versatile compound for various applications.
特性
CAS番号 |
146204-53-7 |
|---|---|
分子式 |
C22H21Cl3N2 |
分子量 |
419.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H21Cl3N2/c1-15-17(14-26-10-2-3-11-26)12-22(16-4-6-18(23)7-5-16)27(15)21-9-8-19(24)13-20(21)25/h4-9,12-13H,2-3,10-11,14H2,1H3 |
InChIキー |
OHGYTSJQQVWPTI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)CN4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
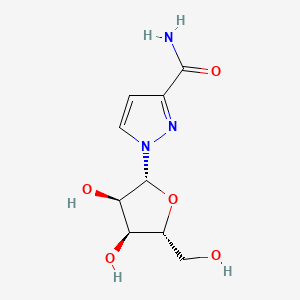
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)

![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)
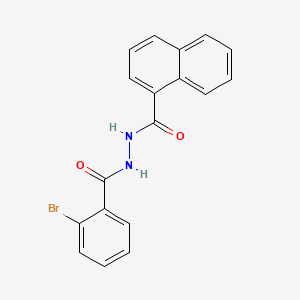
![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
